

comparative toxicity profile of Allyl benzoate and related compounds

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Comparative Toxicity Profile: Allyl Benzoate and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicological profiles of **allyl benzoate** and its structurally related compounds, including its anticipated metabolites, allyl alcohol and benzoic acid. The information presented is intended to support researchers, scientists, and drug development professionals in making informed decisions regarding the handling, application, and potential risks associated with these chemicals. The data is compiled from various toxicological studies and is supplemented with detailed experimental protocols and metabolic pathway visualizations.

Executive Summary

Allyl benzoate is an organic ester that, while lacking extensive direct toxicological data, is anticipated to exert its toxicity primarily through its hydrolysis products: allyl alcohol and benzoic acid. Allyl alcohol is a notably toxic compound, with its primary mechanism of toxicity being its metabolic conversion to the highly reactive and cytotoxic aldehyde, acrolein.[1] In contrast, benzoic acid exhibits significantly lower toxicity. Therefore, the overall toxicity profile of **allyl benzoate** is largely dictated by the toxicokinetics and toxicodynamics of allyl alcohol.

Data Presentation: Acute Toxicity



The following tables summarize the available acute toxicity data for **allyl benzoate**'s expected metabolites and a related allyl ester. It is important to note the absence of specific LD50/LC50 values for **allyl benzoate** itself, as multiple sources indicate its acute toxicity has not been determined.[2][3]

Table 1: Acute Oral Toxicity Data

| Compound | Test Species | Route | LD50 | Reference(s) |
|-----------------|--------------|-------------------------|-------------------------|--------------|
| Allyl Alcohol | Rat | Oral | 64 mg/kg | |
| Mouse | Oral | 85 mg/kg | | _ |
| Benzoic Acid | Rat | Oral | 1700-3040 mg/kg bw/d | [4] |
| Mouse | Oral | 1940-2370 mg/kg bw/d | [4] | |
| Allyl Hexanoate | Rat | Oral | 218-393 mg/kg | |
| Benzyl Benzoate | Rat | Oral | 1700 uL/kg | [5] |
| Mouse | Oral | 1400 uL/kg | [5] | _ |
| Rabbit | Oral | 1680 mg/kg | [5] | _ |

Table 2: Acute Dermal Toxicity Data

| Compound | Test Species | Route | LD50 | Reference(s) |
|-----------------|--------------|--------|-------------|--------------|
| Allyl Alcohol | Rabbit | Dermal | 89 mg/kg | - |
| Benzoic Acid | Rabbit | Dermal | >5000 mg/kg | [4] |
| Methyl Benzoate | Rabbit | Dermal | >2000 mg/kg | [6] |
| Benzyl Benzoate | Rabbit | Dermal | 4 gm/kg | [5] |

Table 3: Acute Inhalation Toxicity Data



| Compound | Test Species | Route | LC50 | Reference(s) |
|-----------------|--------------|------------|-----------------------|--------------|
| Allyl Alcohol | Rat | Inhalation | 391 mg/m ³ | |
| Benzyl Benzoate | Rat | Inhalation | > 5.02 mg/L | [7] |

Metabolic Pathway

Allyl esters, including **allyl benzoate**, are expected to be hydrolyzed in the body by esterases to yield allyl alcohol and the corresponding carboxylic acid.[8] Allyl alcohol is then metabolized by alcohol dehydrogenase to acrolein, a potent electrophile that can react with cellular macromolecules, leading to toxicity.[1]



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Metabolic activation of **Allyl Benzoate** to toxic metabolites.

Experimental Protocols

The toxicity data presented in this guide are primarily derived from studies following standardized guidelines, such as those established by the Organisation for Economic Cooperation and Development (OECD). Below are summaries of the methodologies for key acute toxicity experiments.

Acute Oral Toxicity (Based on OECD Guideline 420)

Objective: To determine the acute oral toxicity of a substance.

Procedure:



- Animal Model: Typically, young adult rats of a single sex (usually females) are used.
- Dosage: A single dose of the test substance is administered by gavage. The starting dose is
 determined from a sighting study to be a dose that is expected to produce some signs of
 toxicity without causing mortality. Subsequent doses are adjusted up or down based on the
 observed effects.
- Observation Period: Animals are observed for a period of at least 14 days. Observations
 include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory,
 autonomic and central nervous systems, and somatomotor activity and behavior pattern.
 Body weight is recorded weekly.
- Endpoint: The study aims to identify the dose that causes evident toxicity and to determine
 the LD50 value if mortality occurs. A gross necropsy of all animals is performed at the end of
 the study.

Acute Dermal Toxicity (Based on OECD Guideline 402)

Objective: To determine the acute dermal toxicity of a substance.

Procedure:

- Animal Model: Young adult rats, rabbits, or guinea pigs are typically used. The fur is clipped from the dorsal area of the trunk of the test animals.
- Application: The test substance is applied uniformly over an area of not less than 10% of the total body surface area. The treated area is then covered with a porous gauze dressing. The duration of exposure is typically 24 hours.
- Dosage: A limit test at a dose of 2000 mg/kg body weight is often performed first. If toxicity is observed, a full study with at least three dose levels is conducted.
- Observation Period: Animals are observed for at least 14 days for signs of toxicity and mortality. Body weights are recorded, and a gross necropsy is performed on all animals at the end of the study.



Acute Inhalation Toxicity (Based on OECD Guideline 403)

Objective: To determine the acute inhalation toxicity of a substance.

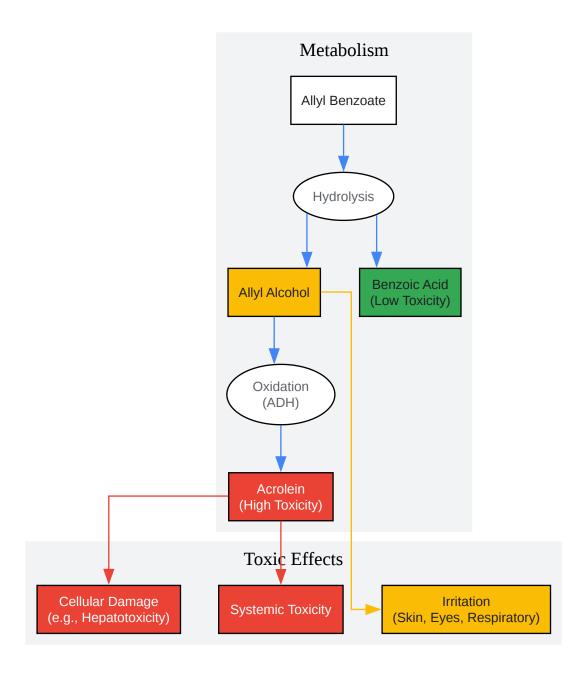
Procedure:

- Animal Model: Young adult rats are the preferred species.
- Exposure: Animals are exposed to the test substance as a gas, vapor, or aerosol in a wholebody or nose-only inhalation chamber for a standard duration, typically 4 hours.
- Concentration: A range of concentrations is tested to determine the concentration-response curve. A limit test at a high concentration may be performed initially.
- Observation Period: Animals are observed for at least 14 days for signs of toxicity and mortality. Observations include changes in the respiratory tract, and a gross necropsy is performed on all animals at the end of the study.

Logical Relationship of Toxicity

The toxicity of **allyl benzoate** is intrinsically linked to its metabolic breakdown products. The following diagram illustrates the logical flow from the parent compound to the ultimate toxicant and the resulting adverse effects.





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Logical flow from Allyl Benzoate to toxic outcomes.

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